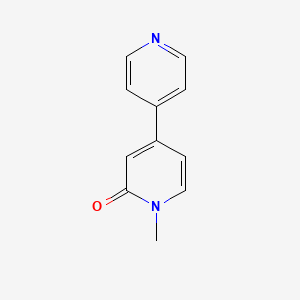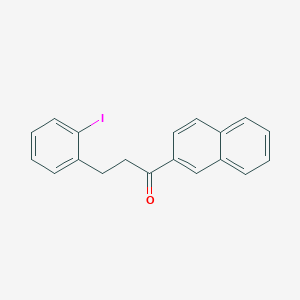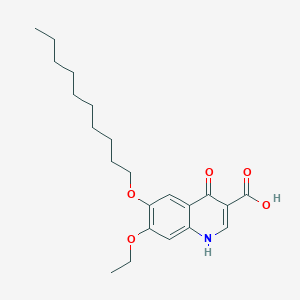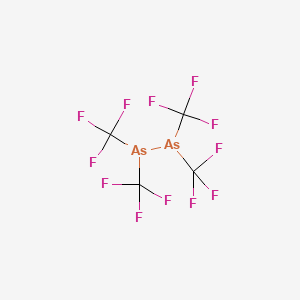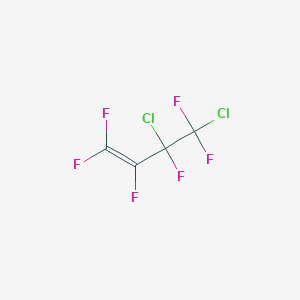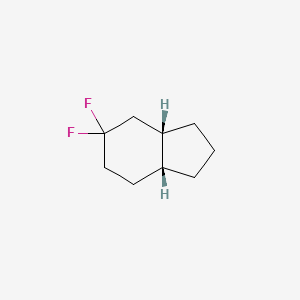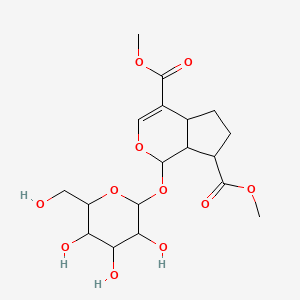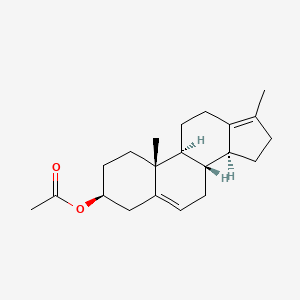
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate is a synthetic steroidal compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate typically involves multiple steps, starting from basic steroidal precursors. The process often includes:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Functional Group Modification: Introduction of functional groups at specific positions on the steroid nucleus.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 3-beta position to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Large quantities of reactants are processed in batches.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anabolic and androgenic properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate involves its interaction with specific molecular targets, including:
Androgen Receptors: The compound binds to androgen receptors, modulating gene expression and protein synthesis.
Signaling Pathways: It influences various signaling pathways involved in cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone Acetate: Another anabolic-androgenic steroid with similar properties.
Nandrolone Decanoate: A synthetic anabolic steroid with a different ester group.
Methandrostenolone: A synthetic anabolic steroid with a different structure.
Uniqueness
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Its acetate ester group enhances its stability and bioavailability compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H30O2 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,14S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O2/c1-13-4-6-18-17(13)8-9-20-19(18)7-5-15-12-16(23-14(2)22)10-11-21(15,20)3/h5,16,18-20H,4,6-12H2,1-3H3/t16-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
UABJXZFRRTWBFQ-WTNASJBWSA-N |
SMILES isomérico |
CC1=C2CC[C@H]3[C@H]([C@@H]2CC1)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C |
SMILES canónico |
CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
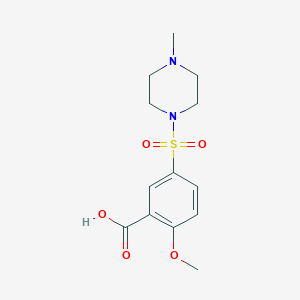

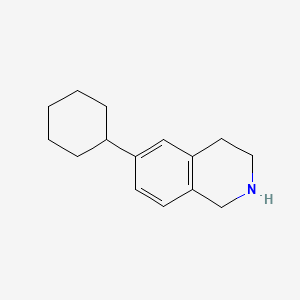
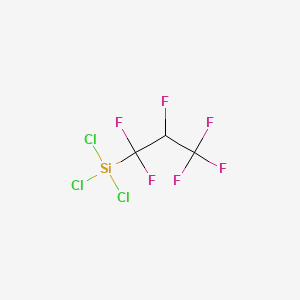
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
